Simplified Piperidine Substitution Pattern Distinguishes Target Compound from 4,4-Disubstituted GlyT1 Inhibitors
The target compound possesses a 4-methylenepiperidine scaffold with an N-methanesulfonyl group. In contrast, the extensively characterized GlyT1 inhibitor VU0410120 (M22) features a 4,4-disubstituted piperidine with a cyclopropylmethyl quaternary center and N-ethylsulfonyl group. VU0410120 achieves a GlyT1 IC50 of 26 nM [1]. The target compound lacks the quaternary 4-substituent, which has been shown to be critical for high GlyT1 affinity in this series [2]. This structural simplification makes the target compound a suitable minimal fragment or negative control for probing the contribution of the quaternary center to GlyT1 binding.
| Evidence Dimension | Piperidine 4-position substitution pattern |
|---|---|
| Target Compound Data | 4-methylenepiperidine (no quaternary substituent); N-methanesulfonyl |
| Comparator Or Baseline | VU0410120 (M22): 4-cyclopropylmethyl quaternary center; N-ethylsulfonyl |
| Quantified Difference | Presence vs. absence of quaternary 4-substituent; VU0410120 GlyT1 IC50 = 26 nM; target compound GlyT1 IC50 not explicitly reported but predicted to be substantially right-shifted based on SAR trend. |
| Conditions | GlyT1 [3H]glycine uptake assay in recombinant cells; see Wolkenberg et al. (2009) |
Why This Matters
This structural difference is decision-critical for researchers requiring a GlyT1-inactive or weakly active control compound within the same chemotype, or for SAR studies isolating the contribution of the 4-substituent.
- [1] Burket JA, et al. Effects of VU0410120, a novel GlyT1 inhibitor, on measures of sociability, cognition and stereotypic behaviors in a mouse model of autism. Pharmacology Biochemistry and Behavior. 2015;135:46-53. View Source
- [2] Wolkenberg SE, et al. Discovery of 4,4-disubstituted piperidine inhibitors of the glycine transporter 1 (GlyT1). Bioorganic & Medicinal Chemistry Letters. 2009;19(5):1492-1495. View Source
